N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethyl group and the pyrazole ring in its structure suggests potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-methyl-1H-pyrazole with an isocyanate derivative of 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction conditions often require moderate temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-3-yl)-N’-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-(1-methyl-1H-pyrazol-3-yl)-N’-(4-chlorophenyl)urea: Contains a chloro group instead of trifluoromethyl, which can affect its reactivity and applications.
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOKPIMPVNCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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